molecular formula C11H22N2O3S B6796389 N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide

N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide

Cat. No.: B6796389
M. Wt: 262.37 g/mol
InChI Key: HCPOTOFCTFLHKO-UHFFFAOYSA-N
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Description

N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, an oxetane ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(2)4-3-6-13(11)7-5-12-17(14,15)10-8-16-9-10/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPOTOFCTFLHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CCNS(=O)(=O)C2COC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 2,2-dimethyl-1,4-diaminobutane, under acidic or basic conditions.

    Attachment of the Oxetane Ring: The oxetane ring is introduced via nucleophilic substitution reactions. For instance, 3-chloromethyl oxetane can react with the pyrrolidine derivative in the presence of a base like sodium hydride.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the oxetane-pyrrolidine intermediate with sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the oxetane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The pyrrolidine and oxetane rings contribute to the compound’s stability and ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]oxetane-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]oxetane-3-thioamide: Contains a thioamide group instead of a sulfonamide.

Uniqueness

N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]oxetane-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The combination of the pyrrolidine and oxetane rings further enhances its stability and reactivity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

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